
5-Bromo-2-(methoxymethoxy)benzonitrile
Overview
Description
5-Bromo-2-(methoxymethoxy)benzonitrile is a useful research compound. Its molecular formula is C9H8BrNO2 and its molecular weight is 242.07 g/mol. The purity is usually 95%.
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Biological Activity
5-Bromo-2-(methoxymethoxy)benzonitrile is an organic compound notable for its unique chemical structure, which includes a bromine atom and a methoxymethoxy group attached to a benzene ring. This configuration contributes to its solubility and reactivity, making it a valuable intermediate in synthetic organic chemistry. While specific biological activities of this compound are not extensively documented, there is emerging interest in its potential applications in medicinal chemistry and biochemistry.
- Molecular Formula: C9H8BrNO2
- Molecular Weight: Approximately 242.07 g/mol
- Key Functional Groups:
- Bromine (Br)
- Methoxymethoxy (–O–CH2–O–CH3)
The presence of the methoxymethoxy group enhances the compound's solubility in organic solvents, potentially influencing its biological activity and interactions with biomolecules .
Anticancer Activity
Compounds structurally related to this compound have shown promising anticancer properties. For instance, derivatives with bromine substitutions have been evaluated for their effects on various cancer cell lines, including breast (MCF-7) and lung (A-549) cancer cells. These studies typically assess the compounds' ability to induce apoptosis and inhibit cell proliferation.
Table 1: Anticancer Activity of Related Compounds
Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
This compound | TBD | TBD | Potentially induces DNA damage via topoisomerase II interaction |
4-Arylthiazole Derivative | MCF-7 | 7.17 ± 0.94 | Induces apoptosis through Bcl-2 family protein modulation |
N-benzyl-5-bromoindolin-2-one | MCF-7 | 19.53 ± 1.05 | Inhibits cell cycle progression |
The proposed mechanism of action for compounds similar to this compound often involves:
- Interaction with Topoisomerase II : Compounds may bind to the enzyme-DNA complex, stabilizing transient DNA breaks and preventing re-ligation, leading to cell cycle arrest and apoptosis .
- Induction of Apoptosis : The modulation of apoptotic pathways, particularly through the regulation of Bcl-2 family proteins, has been observed in related compounds. An increase in the Bax/Bcl-2 ratio is indicative of pro-apoptotic effects .
- Cell Cycle Arrest : Studies indicate that certain derivatives can cause cell cycle arrest at the G2/M phase, which is crucial for cancer treatment strategies aimed at halting tumor growth .
Research Findings and Case Studies
Recent research highlights the significance of further investigations into the biological activity of this compound. While specific studies on this compound remain sparse, insights from related compounds suggest potential therapeutic applications.
Case Study Example
A study evaluating a series of brominated thiazole derivatives demonstrated significant anticancer activity against MCF-7 cells with varying IC50 values based on structural modifications. These findings underscore the importance of structural features in determining biological efficacy .
Conclusion and Future Directions
The biological activity of this compound presents a promising area for future research, particularly in medicinal chemistry and cancer therapeutics. While current data is limited, the compound's unique structure suggests potential interactions with critical biological pathways that warrant further exploration.
Future studies should focus on:
- Detailed pharmacological evaluations.
- Mechanistic studies elucidating its interactions with cellular targets.
- Exploration of its effects in vivo to assess therapeutic potential.
Scientific Research Applications
Synthetic Organic Chemistry
5-Bromo-2-(methoxymethoxy)benzonitrile serves as a valuable building block in the synthesis of more complex organic molecules. Its reactivity can be attributed to the presence of both the bromine atom and the methoxymethoxy group, which allows for diverse reaction pathways:
- Halogenation and Substitution Reactions : The bromine atom can participate in nucleophilic substitution reactions, making it useful for introducing various functional groups into organic frameworks.
- Formation of Heterocycles : The compound can be utilized in the synthesis of heterocyclic compounds through cyclization reactions, expanding its utility in pharmaceutical chemistry.
Biological Applications
While specific biological activities of this compound are not extensively documented, compounds with similar structures often exhibit significant biological properties:
- Enzyme Inhibition : The compound's structure suggests potential use in studying enzyme inhibition mechanisms. The methoxymethoxy group may influence binding interactions with enzyme active sites.
- Antimicrobial Activity : Halogenated compounds are known for their antibacterial and antifungal properties. Preliminary studies indicate that this compound may possess similar bioactive traits, warranting further investigation into its antimicrobial efficacy .
Material Science
In material science, this compound can be explored for its potential applications in developing specialty chemicals and materials with unique properties:
- Polymer Chemistry : The compound's reactivity can be harnessed to create novel polymers with tailored functionalities.
- Coatings and Adhesives : Its chemical properties may allow for the formulation of coatings and adhesives that exhibit enhanced performance characteristics.
Case Study 1: Synthesis of Derivatives
Research has demonstrated that derivatives of this compound can be synthesized through various methods, including alkylation and acylation reactions. These derivatives often exhibit improved solubility and biological activity compared to the parent compound .
Properties
IUPAC Name |
5-bromo-2-(methoxymethoxy)benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO2/c1-12-6-13-9-3-2-8(10)4-7(9)5-11/h2-4H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVKSARNSMSRZSN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=C(C=C(C=C1)Br)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.